CXCR3 Antagonist Potency: Fluorobenzamide vs. SB-225002 (Urea-Based CXCR2 Antagonist)
A fluorobenzamide analog closely related to 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CHEMBL256226) demonstrated antagonist activity at human CXCR3 with an IC₅₀ of 80 nM in a CHO cell FLIPR-based calcium mobilization assay [1]. In contrast, the well-characterized CXCR2 antagonist SB-225002 (IC₅₀ = 22 nM for CXCR2) shows negligible CXCR3 activity, with >150-fold selectivity for CXCR2 over CXCR1 and no reported CXCR3 activity at comparable concentrations . This selectivity gap highlights that the fluorobenzamide scaffold accesses a CXCR3-active chemical space that urea-based antagonists do not, making 2-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide a distinct probe for CXCR3 versus CXCR2 pathway dissection.
| Evidence Dimension | CXCR3 antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 80 nM at human CXCR3 (analog CHEMBL256226) |
| Comparator Or Baseline | SB-225002: No CXCR3 activity reported; CXCR2 IC₅₀ = 22 nM |
| Quantified Difference | Fluorobenzamide analog: measurable CXCR3 antagonism (80 nM) vs. SB-225002: no CXCR3 activity; selectivity inversion from CXCR2 to CXCR3 |
| Conditions | Human CXCR3 expressed in CHO cells; FLIPR-based calcium mobilization assay |
Why This Matters
This demonstrates that the fluorobenzamide scaffold provides CXCR3 antagonist activity absent in urea-based comparators, enabling CXCR3-specific studies without CXCR2 cross-reactivity.
- [1] BindingDB. BDBM50371838 (CHEMBL256226). Affinity Data: IC₅₀ = 80 nM for human CXCR3. Assay: Antagonist activity at human CXCR3 expressed in CHO cells by FLIPR-based calcium mobilization assay. (https://bdb8.ucsd.edu) View Source
